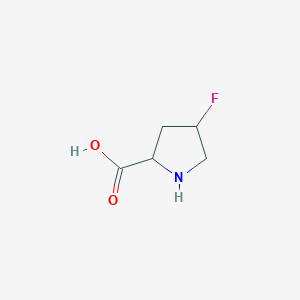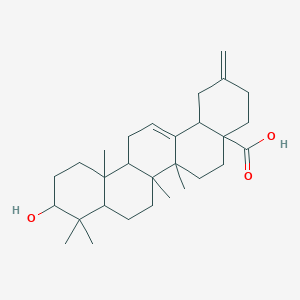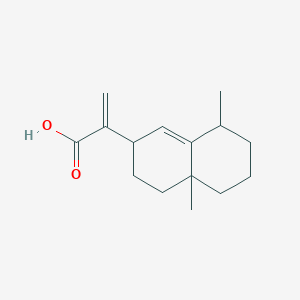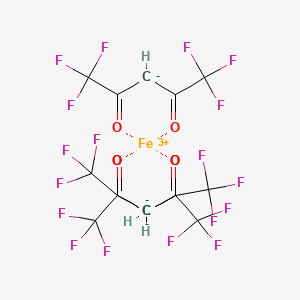
2',3-DIHYDROXY-4,4',6'-TRIMETHOXYCHALCONE_met047
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydroisoferulic Acid 3-O-Glucuronide is a glucuronide conjugate of Dihydroisoferulic Acid. It is a minor circulating metabolite in human plasma after the ingestion of coffee and can be used as a biomarker of coffee consumption . The compound has a molecular formula of C16H20O10 and a molecular weight of 372.326 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dihydroisoferulic Acid 3-O-Glucuronide typically involves the glucuronidation of Dihydroisoferulic Acid. This process can be achieved using various protecting groups and reagents to ensure the selective formation of the glucuronide conjugate . One common method involves the use of benzyl groups as protectors during the synthesis .
Industrial Production Methods
the compound can be synthesized in laboratory settings using standard organic synthesis techniques .
Análisis De Reacciones Químicas
Types of Reactions
Dihydroisoferulic Acid 3-O-Glucuronide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The glucuronide moiety can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving Dihydroisoferulic Acid 3-O-Glucuronide include oxidizing agents, reducing agents, and various catalysts. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from the reactions of Dihydroisoferulic Acid 3-O-Glucuronide depend on the specific reaction conditions. For example, oxidation can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
Dihydroisoferulic Acid 3-O-Glucuronide has several scientific research applications, including:
Chemistry: Used as a model compound to study glucuronidation reactions and metabolic pathways.
Biology: Serves as a biomarker for coffee consumption, aiding in nutritional and metabolic studies.
Medicine: Investigated for its potential health benefits and role in the metabolism of phenolic compounds.
Mecanismo De Acción
The mechanism of action of Dihydroisoferulic Acid 3-O-Glucuronide involves its role as a metabolite in the glucuronidation pathway. The compound is formed through the action of UDP-glucuronyltransferase, which catalyzes the transfer of glucuronic acid to Dihydroisoferulic Acid . This process enhances the solubility and excretion of the compound in the body .
Comparación Con Compuestos Similares
Similar Compounds
Isoferulic Acid 3-O-Glucuronide: Another glucuronide conjugate with similar properties and metabolic pathways.
Dihydrocaffeic Acid 3-O-Glucuronide: Shares structural similarities and is also a metabolite of phenolic compounds.
Uniqueness
Dihydroisoferulic Acid 3-O-Glucuronide is unique due to its specific formation from Dihydroisoferulic Acid and its role as a biomarker for coffee consumption . Its distinct glucuronide conjugate structure differentiates it from other similar compounds .
Propiedades
Fórmula molecular |
C16H20O10 |
|---|---|
Peso molecular |
372.32 g/mol |
Nombre IUPAC |
6-[5-(2-carboxyethyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H20O10/c1-24-8-4-2-7(3-5-10(17)18)6-9(8)25-16-13(21)11(19)12(20)14(26-16)15(22)23/h2,4,6,11-14,16,19-21H,3,5H2,1H3,(H,17,18)(H,22,23) |
Clave InChI |
OSJGZCUHTGTJHT-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CCC(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-[(2-Methylpropan-2-yl)oxy]-2-oxoethyl]-4-oxopiperidine-2-carboxylic acid](/img/structure/B12323663.png)
![6-Methyl-3-(2-methylprop-1-enyl)-11-propan-2-yl-2-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaen-12-ol](/img/structure/B12323675.png)
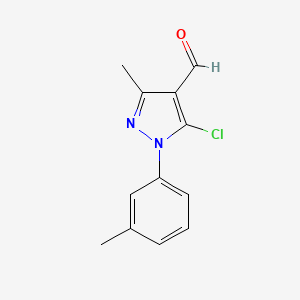
![(3R,4S,5S,6R,7R,9R,11Z,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-13-hydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradec-11-ene-2,10-dione](/img/structure/B12323693.png)
![3-[3-Acetamido-4-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-hydroxyoxan-2-yl]oxy-2-aminobutanoic acid](/img/structure/B12323697.png)
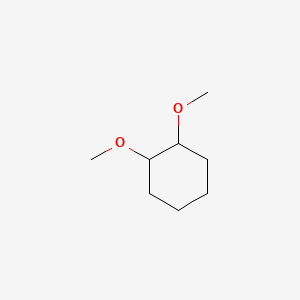
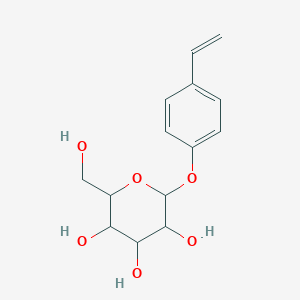
![11,14,14-Trimethyl-5-(2,4,6-trimethylphenyl)-9-oxa-5,6-diaza-3-azoniatetracyclo[9.2.1.02,10.03,7]tetradeca-3,6-diene;tetrafluoroborate](/img/structure/B12323710.png)
![(2R)-2-[Bis[3,5-bis(trifluoromethyl)phenyl][(triethylsilyl)oxy]methyl]pyrrolidine](/img/structure/B12323713.png)
![6-Deoxy-L-[1-13C]fucose](/img/structure/B12323724.png)
